molecular formula C14H13F3N6O5S B12421295 Pyroxsulam-13C,d3

Pyroxsulam-13C,d3

Cat. No.: B12421295
M. Wt: 438.36 g/mol
InChI Key: GLBLPMUBLHYFCW-LBDFIVMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyroxsulam-13C,d3: is a stable isotope-labeled compound, specifically a 13C- and deuterium-labeled version of Pyroxsulam. Pyroxsulam is a triazolopyrimidine sulfonamide herbicide that inhibits acetolactate synthase, an enzyme critical for the synthesis of branched-chain amino acids in plants. The labeling with 13C and deuterium allows for detailed tracking and analysis in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyroxsulam-13C,d3 involves the incorporation of 13C and deuterium into the Pyroxsulam molecule. This process typically involves the use of labeled precursors and specific reaction conditions to ensure the correct placement of the isotopes. The exact synthetic route may vary depending on the desired labeling pattern and the availability of labeled starting materials .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment and processes to handle the labeled materials safely and efficiently. The production process must also comply with regulatory standards to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyroxsulam-13C,d3 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydroxylated products .

Scientific Research Applications

Chemistry: Pyroxsulam-13C,d3 is used in chemical research to study reaction mechanisms and pathways. The labeled isotopes allow for precise tracking of the compound through various reactions, providing valuable insights into the behavior of Pyroxsulam and its derivatives .

Biology: In biological research, this compound is used to study the metabolism and distribution of Pyroxsulam in living organisms. The labeled isotopes enable researchers to trace the compound’s movement and transformation within biological systems .

Medicine: this compound is used in pharmaceutical research to investigate the pharmacokinetics and pharmacodynamics of Pyroxsulam. The labeled isotopes help researchers understand how the compound is absorbed, distributed, metabolized, and excreted in the body .

Industry: In industrial applications, this compound is used to develop and optimize herbicide formulations. The labeled isotopes provide valuable information on the stability and efficacy of Pyroxsulam in various formulations and environmental conditions .

Mechanism of Action

Pyroxsulam-13C,d3 exerts its effects by inhibiting acetolactate synthase, an enzyme involved in the synthesis of branched-chain amino acids in plants. This inhibition disrupts the production of essential amino acids, leading to the death of the target plants. The labeled isotopes allow for detailed studies of the molecular targets and pathways involved in this mechanism .

Comparison with Similar Compounds

Uniqueness: Pyroxsulam-13C,d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This makes it a valuable tool for research in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C14H13F3N6O5S

Molecular Weight

438.36 g/mol

IUPAC Name

N-(5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-(trideuterio(113C)methoxy)-4-(trifluoromethyl)pyridine-3-sulfonamide

InChI

InChI=1S/C14H13F3N6O5S/c1-26-8-6-9(27-2)23-13(19-8)20-12(21-23)22-29(24,25)10-7(14(15,16)17)4-5-18-11(10)28-3/h4-6H,1-3H3,(H,21,22)/i3+1D3

InChI Key

GLBLPMUBLHYFCW-LBDFIVMYSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=NC=CC(=C1S(=O)(=O)NC2=NN3C(=CC(=NC3=N2)OC)OC)C(F)(F)F

Canonical SMILES

COC1=CC(=NC2=NC(=NN12)NS(=O)(=O)C3=C(C=CN=C3OC)C(F)(F)F)OC

Origin of Product

United States

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